molecular formula C9H12N2O2 B2572744 Methyl 6-(1-aminoethyl)nicotinate CAS No. 1134776-56-9

Methyl 6-(1-aminoethyl)nicotinate

Cat. No.: B2572744
CAS No.: 1134776-56-9
M. Wt: 180.207
InChI Key: VYMQJIUJCFCVRL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(1-aminoethyl)nicotinate typically involves the reaction of 6-methyl nicotinic acid with an appropriate amine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process generally includes steps such as esterification, purification, and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(1-aminoethyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce various substituted nicotinates .

Scientific Research Applications

Chemistry: In chemistry, Methyl 6-(1-aminoethyl)nicotinate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It is used in assays to investigate enzyme activities and receptor binding .

Medicine: Its structural similarity to nicotinic acid makes it a candidate for studying nicotinic receptor interactions .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various commercial products .

Mechanism of Action

The mechanism of action of Methyl 6-(1-aminoethyl)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways . This interaction can lead to various physiological effects, depending on the receptor subtype and tissue distribution .

Comparison with Similar Compounds

Uniqueness: Methyl 6-(1-aminoethyl)nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminoethyl group allows for unique interactions with biological targets, differentiating it from other nicotinic acid derivatives .

Properties

IUPAC Name

methyl 6-(1-aminoethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMQJIUJCFCVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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